

# spectroscopic data for (R)-2-isopropylmorpholine (NMR, IR, MS)

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## Compound of Interest

Compound Name: (R)-2-isopropylmorpholine

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An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-2-Isopropylmorpholine

## A Note on Data Availability

**(R)-2-isopropylmorpholine** is a known chiral building block in synthetic chemistry. However, a complete set of publicly accessible, peer-reviewed spectroscopic data (NMR, IR, MS) for this specific compound is not readily available. Therefore, this guide has been constructed by a Senior Application Scientist to serve as a robust predictive and interpretive framework. The spectral data presented herein are high-fidelity predictions based on extensive analysis of foundational spectroscopic principles and published data for closely related morpholine analogs. This guide is designed to empower researchers to confidently acquire, interpret, and validate their own experimental data for this and similar molecules.

## Introduction: The Significance of (R)-2-Isopropylmorpholine

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. Chiral substitution on the morpholine ring, as seen in **(R)-2-isopropylmorpholine**, introduces a stereocenter that is critical for achieving specific and potent interactions with biological targets. The isopropyl group at the C-2 position, adjacent to the ring oxygen, imparts specific steric and electronic properties that can be crucial for molecular recognition. Accurate and unambiguous

structural confirmation through spectroscopic methods is the bedrock of any research and development program involving such chiral synthons.

This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(R)-2-isopropylmorpholine**. It includes not only the predicted spectral features but also the underlying principles and standard operating procedures for data acquisition, ensuring a self-validating approach to structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **(R)-2-isopropylmorpholine** in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, the complete carbon-hydrogen framework can be established.

### Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides detailed information on the number of different proton environments and their connectivity. For **(R)-2-isopropylmorpholine**, the chair conformation of the morpholine ring leads to distinct axial and equatorial proton signals, though rapid ring-flipping at room temperature may lead to averaged, broadened signals in some cases.[\[1\]](#)[\[2\]](#)

Diagram 1: Molecular Structure and Proton Numbering

Caption: Structure of **(R)-2-isopropylmorpholine** with atom numbering.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Proton Label	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment Rationale
H-N4	1.5 - 2.5	br s	-	1H	The N-H proton signal is often broad and its position is concentration -dependent.
H-6 (ax, eq)	3.85 - 4.00	m	-	2H	Protons on carbon adjacent to oxygen (C6) are deshielded and appear downfield. <a href="#">[3]</a>
H-2	3.60 - 3.75	m	~3-8	1H	Methine proton on the substituted carbon (C2), deshielded by oxygen.
H-5 (ax, eq)	2.80 - 3.00	m	-	2H	Protons on carbon adjacent to nitrogen (C5) are less deshielded than those next to oxygen. <a href="#">[1]</a>

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					Protons on carbon adjacent to nitrogen (C3).
H-3 (ax, eq)	2.60 - 2.80	m	-	2H	
H-7	1.80 - 1.95	m	~6.8	1H	Methine proton of the isopropyl group.
H-8, H-9	0.90 - 1.05	d	~6.8	6H	Diastereotopi c methyl protons of the isopropyl group, appearing as a doublet due to coupling with H-7.

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## Predicted $^{13}\text{C}$ NMR Spectral Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Carbon Label	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment Rationale
C-2	75.0 - 78.0	Carbon adjacent to oxygen and bearing the isopropyl substituent; highly deshielded.
C-6	67.0 - 69.0	Carbon adjacent to oxygen, characteristic shift for morpholines. <a href="#">[3]</a> <a href="#">[4]</a>
C-3	48.0 - 51.0	Carbon adjacent to nitrogen.
C-5	45.0 - 47.0	Carbon adjacent to nitrogen, typical for morpholine ring systems. <a href="#">[1]</a>
C-7	31.0 - 34.0	Methine carbon of the isopropyl group.
C-8, C-9	18.0 - 20.0	Diastereotopic methyl carbons of the isopropyl group.

## Experimental Protocol for NMR Data Acquisition

Rationale: Deuterated chloroform ( $\text{CDCl}_3$ ) is a standard choice for its excellent solubilizing properties for many organic molecules and its single deuterium signal for field-frequency locking. A high-field spectrometer (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving complex multiplets in the morpholine ring.

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-2-isopropylmorpholine** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrumentation:
  - Spectrometer: 500 MHz NMR Spectrometer.

- Probe: Standard 5 mm broadband probe.
- Temperature: 298 K (25 °C).
- $^1\text{H}$  NMR Acquisition:
  - Lock onto the deuterium signal of  $\text{CDCl}_3$ .
  - Shim the magnetic field to optimize homogeneity.
  - Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a 1-second relaxation delay is a good starting point.
  - Reference the spectrum to the residual  $\text{CHCl}_3$  signal at  $\delta$  7.26 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum using a standard pulse program (e.g., zgpg30).
  - A sufficient number of scans (e.g., 1024) should be averaged to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the  $\text{CDCl}_3$  triplet centered at  $\delta$  77.16 ppm.[5]

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.

## Predicted IR Spectral Data

The IR spectrum of **(R)-2-isopropylmorpholine** is expected to show characteristic absorptions for its amine, ether, and alkane functionalities.[6]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3300 - 3350	Medium, Sharp	N-H Stretch	Secondary Amine
2960 - 2850	Strong	C-H Stretch	Aliphatic (Isopropyl & Ring CH/CH <sub>2</sub> )
1470 - 1450	Medium	C-H Bend	CH <sub>2</sub> Scissoring / CH <sub>3</sub> Asymmetric Bend
1385 & 1370	Medium	C-H Bend	Isopropyl gem-dimethyl "doublet"
1250 - 1050	Strong	C-O Stretch	Ether (C-O-C)
1150 - 1050	Medium-Strong	C-N Stretch	Aliphatic Amine

## Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for liquids like **(R)-2-isopropylmorpholine**.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO<sub>2</sub> and water vapor.
- Sample Application: Place a single drop of neat **(R)-2-isopropylmorpholine** liquid directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and gain insights into the molecular structure through fragmentation analysis.

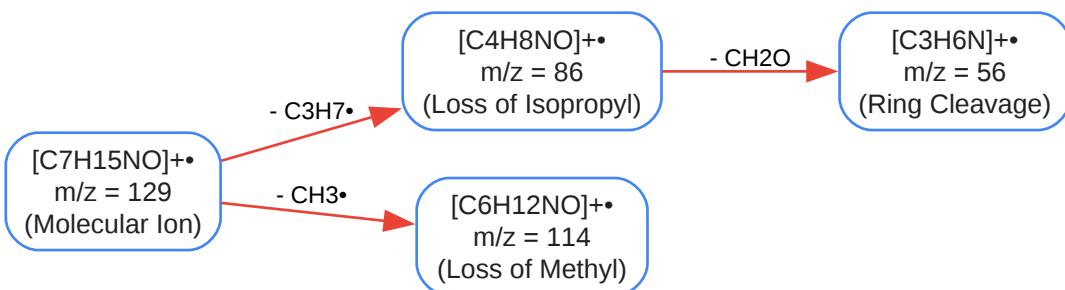
## Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule  $[M+H]^+$ . The molecular formula of **(R)-2-isopropylmorpholine** is  $C_7H_{15}NO$ , with a monoisotopic mass of 129.1154 Da.

- Expected  $[M+H]^+$ : m/z 130.1232

Electron Ionization (EI) is a harder technique that induces more fragmentation. The molecular ion ( $M^{+}$  at m/z 129) may be observed, along with characteristic fragment ions.

Diagram 2: Proposed EI Mass Spectrometry Fragmentation



### Data Analysis & Interpretation

#### Data Acquisition

GC-MS (EI)

#### Determine MW & Fragments

- $[M]^{+\bullet}$  at m/z 129
- Loss of Isopropyl

FTIR-ATR

#### Identify Functional Groups

- N-H Stretch
- C-O Stretch

NMR  
(<sup>1</sup>H & <sup>13</sup>C)

#### Confirm C-H Framework

- Chemical Shifts
- Couplings
- Integration

Structural Confirmation

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